molecular formula C24H26N4O2S B2648723 3-methyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251622-28-2

3-methyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2648723
CAS No.: 1251622-28-2
M. Wt: 434.56
InChI Key: UHEABZBGAWRTMA-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a high-purity, specialized research chemical belonging to the substituted [1,2,4]triazolo[4,3-a]pyridine class of compounds. This compound functions as a potent bromodomain inhibitor, making it a valuable tool for investigating epigenetic regulation and gene expression control in disease models . Researchers utilize this compound primarily in oncology, inflammatory disease, and autoimmune disorder studies, with specific applications in investigating cancers such as glioblastoma, breast cancer, lung cancer, pancreatic cancer, and prostate cancer . The molecular structure features a triazolopyridine core with strategic substitutions including a 3-methyl group on the triazole ring and distinct N-[(4-methylphenyl)methyl] and N-[4-(propan-2-yl)phenyl] moieties connected via a sulfonamide bridge, contributing to its target binding affinity and selectivity . With a molecular formula of C₂₄H₂₆N₄O₂S and molecular weight of 434.56 g/mol, this compound is supplied with a minimum purity of 95%+ to ensure consistent experimental results . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and implement appropriate handling procedures before use in laboratory settings.

Properties

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-17(2)21-11-13-22(14-12-21)28(16-20-9-7-18(3)8-10-20)31(29,30)23-6-5-15-27-19(4)25-26-24(23)27/h5-15,17H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEABZBGAWRTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of sulfonamide and other substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the molecule.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases such as arthritis .

Antitumor Activity

Preliminary studies suggest that this triazole derivative may possess antitumor activity. It has been evaluated in several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and potential as an anticancer agent .

Case Study 1: Antimicrobial Screening

A study conducted by researchers synthesized several triazole derivatives, including the compound , and screened them for antimicrobial activity. The results showed that the compound exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, the compound was administered to animal models with induced inflammation. The results indicated a significant reduction in swelling and pain markers compared to the control group, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives from the literature ():

Compound Substituents (R₁, R₂) Molecular Weight Melting Point (°C) Key NMR Features Reported Activity
Target compound : 3-methyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R₁ = 4-methylbenzyl, R₂ = 4-isopropylphenyl ~495.6* Not reported Expected δ ~1.2–1.3 ppm (CH(CH₃)₂ septet), δ ~2.3 ppm (Ar-CH₃), δ ~5.2 ppm (CH₂-SO₂) Inferred antimalarial potential
8a : N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R₁ = 3-Cl-benzyl, R₂ = 3,5-F₂-phenyl 434.9 160–162 δ 5.25 ppm (CH₂), δ 7.00–7.45 ppm (Ar-H), δ 9.51 ppm (H-3) Antimalarial (IC₅₀ = 0.12 μM)
8c : N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R₁ = 4-OMe-benzyl, R₂ = 3,5-Me₂-phenyl ~447.5 168–169 δ 2.04 ppm (2CH₃), δ 3.71 ppm (OCH₃), δ 5.16 ppm (CH₂) Moderate antimalarial activity
6a : N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R = 3,5-F₂-phenyl (monosubstituted) 310.3 184–186 δ 6.70–6.88 ppm (Ar-H), δ 11.44 ppm (SO₂NH) Precursor for disubstituted derivatives

*Molecular weight estimated based on structural formula.

Structural and Functional Differences

Substituent Effects: The target compound features a 4-isopropylphenyl group, which introduces significant steric bulk and lipophilicity compared to smaller substituents like halogens (8a) or methoxy (8c). This may enhance membrane permeability but reduce aqueous solubility. The 3-methyl group on the triazolo-pyridine core (shared with 8c) likely increases metabolic stability compared to non-methylated analogs (e.g., 6a) .

Synthetic Yields :

  • Disubstituted derivatives like 8a and 8c are synthesized in moderate yields (60–72%) via nucleophilic substitution . The target compound’s synthesis would likely face similar challenges, though steric hindrance from the isopropyl group could lower yields.

Biological Activity :

  • While direct data are unavailable, the antimalarial activity of 8a (IC₅₀ = 0.12 μM) suggests that the target compound’s lipophilic substituents may enhance binding to parasitic targets (e.g., Plasmodium enzymes). However, excessive hydrophobicity could reduce bioavailability .

Physicochemical Properties (Inferred)

Property Target Compound 8a 8c
logP (estimated) ~4.2 ~3.8 ~3.5
Solubility (aq., μg/mL) <10 ~15 ~20
Metabolic Stability High Moderate High

*logP calculated using fragment-based methods; solubility inferred from substituent polarity.

Biological Activity

3-methyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on diverse sources of information.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring and subsequent modifications to introduce the sulfonamide group. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with a triazole moiety often exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. For instance, a related compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer effects. In vitro studies suggest that this compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory properties. In vivo studies have shown that similar compounds can reduce inflammation markers in animal models of arthritis and other inflammatory conditions . This suggests a potential therapeutic application for inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of several triazole derivatives, including this compound. Results indicated that it significantly inhibited bacterial growth compared to control groups, supporting its potential as an antimicrobial agent .
  • Case Study on Anticancer Activity : In another study focusing on cancer treatment, this compound was tested against multiple cancer cell lines. It showed promising results in reducing cell viability in MCF-7 cells by inducing apoptosis through caspase activation pathways .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence purity and yield?

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A combination of 1H/13C-NMR , LC/MS , and elemental analysis is essential:

  • 1H-NMR (DMSO-d6): Key signals include methyl groups (δ 2.06–2.78 ppm), aromatic protons (δ 6.60–8.88 ppm), and sulfonamide NH (δ 9.51 ppm). Discrepancies in splitting patterns may indicate rotameric equilibria .
  • 13C-NMR : Confirm quaternary carbons (e.g., triazole C-3 at δ 143.6 ppm) and substituent integration .
  • LC/MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 435.4) and isotopic patterns for chlorine-containing analogs .

Q. How can researchers assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility: Use a tiered solvent approach:

DMSO (primary stock, 10 mM).

Dilute in PBS (pH 7.4) or cell culture media with ≤0.1% Tween-80 for aqueous compatibility.

  • Stability: Conduct HPLC-UV monitoring at 254 nm over 24–72 hours under assay conditions (e.g., 37°C, pH 7.4). Degradation >10% warrants formulation optimization (e.g., lyophilization with cyclodextrins) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing hazardous byproducts?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology to optimize parameters like temperature, solvent ratio, and oxidant concentration. For example, reducing NaOCl from 2.0 to 1.2 equivalents improved yield by 15% while lowering chlorinated byproducts .
  • Flow Chemistry: Continuous-flow reactors enhance reproducibility and safety for exothermic steps (e.g., diazomethane generation) .

Q. How to resolve contradictions in NMR data for rotameric sulfonamide derivatives?

Methodological Answer:

  • Variable Temperature (VT) NMR: Perform at 298–343 K to coalesce split signals (e.g., NH protons). Activation energy (ΔG‡) calculations from line-shape analysis confirm rotational barriers .
  • DFT Calculations: Compare computed chemical shifts (B3LYP/6-31G*) with experimental data to assign ambiguous signals .

Q. What in vitro assays are suitable for evaluating biological activity?

Q. How to validate crystallographic data for structural confirmation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve disorder in flexible substituents (e.g., isopropyl groups) using SHELXL refinement. Report R1 values <5% for high confidence .
  • Powder XRD: Match experimental patterns with Mercury-simulated data to confirm phase purity .

Q. What computational strategies predict metabolic pathways?

Methodological Answer:

  • In Silico Metabolism: Use GLORYx or ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., methyl group hydroxylation). Validate with microsomal incubation and LC-HRMS .

Q. How to develop a robust HPLC method for impurity profiling?

Methodological Answer:

  • Column: C18 (e.g., Chromolith RP-18e) with 0.1% formic acid in acetonitrile/water gradient (5→95% over 20 min).
  • Detection: UV at 220 nm and MS/MS for structural elucidation of degradation products .

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